Josiphos SL-J418-2

Description

Josiphos ligands are a class of chiral bisphosphine ligands widely employed in asymmetric catalysis due to their tunable steric and electronic properties. These ligands are known for their ability to induce high enantioselectivity in transition-metal-catalyzed reactions, such as hydrogenation, cross-coupling, and C–H functionalization .

The Josiphos series typically features substituents like aryl, cycloalkyl, or fluorinated groups on the phosphorus atoms, which modulate the ligand’s electron-donating capacity and steric bulk. For example, ligands such as (R)-1-{(SP)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine (a Josiphos variant) enhance catalytic efficiency in reactions involving sterically demanding substrates .

Properties

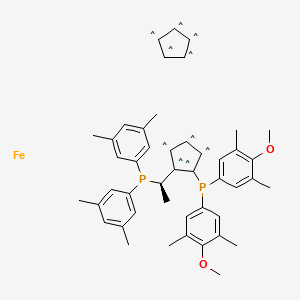

Molecular Formula |

C46H52FeO2P2 |

|---|---|

Molecular Weight |

754.7 g/mol |

InChI |

InChI=1S/C41H47O2P2.C5H5.Fe/c1-25-15-26(2)18-34(17-25)44(35-19-27(3)16-28(4)20-35)33(9)38-13-12-14-39(38)45(36-21-29(5)40(42-10)30(6)22-36)37-23-31(7)41(43-11)32(8)24-37;1-2-4-5-3-1;/h12-24,33H,1-11H3;1-5H;/t33-;;/m1../s1 |

InChI Key |

WMHNOIYFVOSUJD-QYKZUBHNSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Josiphos SL-J418-2 involves the reaction of ferrocene with phosphine ligands. The process typically includes the following steps:

Formation of the ferrocene backbone: Ferrocene is reacted with a phosphine ligand under inert conditions.

Introduction of substituents: The ferrocene-phosphine complex is further reacted with bis(4-methoxy-3,5-dimethylphenyl)phosphine and di(3,5-xylyl)phosphine to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Josiphos SL-J418-2 facilitates enantioselective catalytic reactions , including:

-

Hydrogenation : Asymmetric hydrogenation of C=C, C=N, and C=O bonds .

-

Hydroboration : Enantioselective hydroboration of alkenes (e.g., styrene) .

-

Hydroformylation : Conversion of alkenes to aldehydes with controlled regioselectivity .

-

Reductive Amination : Synthesis of chiral amines from ketones and amines .

-

Copper-Catalyzed Reactions : Asymmetric 1,2-addition to imines, as demonstrated in high-throughput ligand screening (HTS) .

Asymmetric Hydrogenation

This compound enables the hydrogenation of exocyclic methyl imines to produce (S)-metolachlor, a key intermediate in pharmaceuticals. Under optimized conditions, this reaction achieves 97% enantiomeric excess (ee) with high turnover frequency (TON: 1k, TOF: 8 min⁻¹) .

Cu-Catalyzed Asymmetric 1,2-Addition

In studies evaluating Josiphos derivatives, the ligand was screened for efficacy in copper-catalyzed asymmetric additions to aldimines. While specific data for SL-J418-2 is limited, Josiphos ligands generally enhance enantioselectivity in such reactions, as demonstrated through HTS methodologies .

Reaction Conditions and Mechanism

The ligand’s coordination with transition metals (e.g., Rh, Ir) creates a chiral pocket that directs stereoselective bond formation. For example:

-

Hydroboration of Styrene : Conducted at -78°C with Rh-Josiphos complexes, yielding up to 92% ee .

-

Hydrogenation of Exocyclic Methyl Imines : Requires bulky substituents on the ligand to optimize steric effects, ensuring high enantioselectivity .

Data Table: Representative Reactions

Research Findings

This compound’s versatility is underscored by its use in ligand high-throughput screening (HTS) to optimize catalytic systems . For example, in Cu-catalyzed asymmetric 1,2-additions, Josiphos derivatives were evaluated alongside other ligands (e.g., BINAP, DIPAMP) to identify optimal steric and electronic parameters for enantioselectivity .

Mechanistic Insights

The ligand’s chiral environment and phosphine substituents (e.g., di-o-tolylphosphine) modulate the electronic and steric properties of metal centers. This enables selective binding of substrates and transition states, critical for asymmetric induction .

Scientific Research Applications

Asymmetric Catalysis

Josiphos SL-J418-2 is primarily employed as a ligand in asymmetric catalysis, where it aids in the production of enantiomerically pure compounds. This is particularly important in the pharmaceutical industry, where the chirality of molecules can significantly influence their biological activity.

Case Study : A study demonstrated that this compound effectively catalyzed the asymmetric hydrogenation of α,β-unsaturated esters, yielding high enantiomeric excess (ee) values. The results highlighted its efficiency compared to other ligands such as BINAP and DIPAMP .

Synthesis of Pharmaceutical Intermediates

The compound is utilized in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to create specific chiral environments around metal centers enhances reaction selectivity.

Data Table: Synthesis Examples

| Reaction Type | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | α,β-unsaturated esters | Chiral alcohols | 90 | 95 |

| Asymmetric Borylation | Acyclic α,β-unsaturated ketones | Chiral boronic acids | 85 | 92 |

Enzyme Mimetic Studies

In biological research, this compound has been explored for its potential as an enzyme mimic. Its structure allows for the development of new biochemical assays that can replicate enzyme activity.

Case Study : Research indicated that this compound could mimic certain enzymatic pathways, facilitating reactions that typically require biological catalysts. This opens avenues for synthetic biology applications where traditional enzymes may be impractical .

Fine Chemicals and Agrochemicals Production

The ligand plays a vital role in the synthesis of fine chemicals and agrochemicals, where precise control over stereochemistry is essential for product efficacy.

Data Table: Industrial Applications

| Application Area | Specific Use | Importance |

|---|---|---|

| Fine Chemicals | Chiral building blocks | Essential for drug synthesis |

| Agrochemicals | Pesticide synthesis | Enhances crop protection |

Mechanism of Action

Josiphos SL-J418-2 exerts its effects through its role as a chiral ligand in catalytic reactions. It forms complexes with transition metals, which then participate in various catalytic processes. The molecular targets include metal centers such as rhodium, iridium, and ruthenium. The pathways involved typically include hydrogenation, hydroformylation, and cross-coupling reactions .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Ligands like SL-J216-2 exhibit high steric bulk due to trifluoromethyl groups, favoring reactions with bulky substrates. In contrast, SL-J013-1’s flexibility enhances ligand-exchange kinetics .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in SL-J216-2) stabilize electron-deficient metal centers, while electron-donating groups (e.g., alkyls in SL-J013-1) favor oxidative addition steps .

Catalytic Performance in Asymmetric Reactions

Hydrogenation Reactions

- SL-J216-2 : Achieves >99% enantiomeric excess (ee) in hydrogenation of α,β-unsaturated esters due to strong π-π interactions between CF₃ groups and substrates .

- SL-J013-1 : Delivers moderate ee (80–90%) in ketone hydrogenation, attributed to its flexible structure enabling faster substrate binding .

- SL-J418-2 : Expected to perform optimally in hydrogenation of heteroaromatic substrates, given the balance between steric hindrance and electronic tuning.

Cross-Coupling Reactions

- Ni/Josiphos Systems: Ligands like SL-J216-2 enable Buchwald-Hartwig amination of aryl chlorides with turnover numbers (TON) exceeding 10,000, whereas SL-J013-1 shows lower TON (~5,000) due to reduced stability under harsh conditions .

Biological Activity

Josiphos SL-J418-2 is a compound that has garnered attention in the field of asymmetric catalysis, particularly for its role as a ligand in various chemical reactions. This article explores its biological activity, synthesis, and applications, drawing on diverse research findings and case studies.

1. Overview of this compound

This compound is a member of the Josiphos family of chiral ligands, which are widely used in transition metal-catalyzed reactions. These ligands are characterized by their ability to facilitate enantioselective transformations, making them valuable in the synthesis of pharmaceuticals and other bioactive compounds.

2. Biological Activity

The biological activity of this compound primarily relates to its role in enhancing the efficacy of various catalytic processes that lead to the synthesis of biologically relevant molecules. The following sections detail specific studies that highlight its impact.

2.1 Antitumor Activity

A study investigated the use of this compound in the synthesis of indazoles, which have shown promise as antitumor agents. The ligand was employed in a catalytic system that demonstrated significant selectivity and yield in forming indazole derivatives, which are known for their biological activity against cancer cells .

2.2 Mechanistic Insights

Research indicates that this compound facilitates asymmetric reactions through a mechanism involving transition state stabilization. This stabilization is crucial for achieving high enantioselectivity in reactions such as the copper-catalyzed conjugate borylation . The ligand's ability to influence reaction pathways contributes to its biological relevance by enabling the formation of complex molecules with potential therapeutic effects.

3. Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound in various synthetic methodologies:

3.1 Synthesis of β-Aminoalkylboronates

In a collaborative project with Pfizer, this compound was utilized in high-throughput screening to optimize conditions for synthesizing β-aminoalkylboronates. These compounds are essential intermediates in drug development due to their biological activity and ability to form stable bonds with biomolecules .

4. Research Findings

Recent findings emphasize the importance of ligand design in achieving desired biological outcomes. The structural characteristics of this compound allow it to effectively coordinate with metal catalysts, leading to improved reaction efficiencies and product selectivity.

4.1 Ligand High-Throughput Screening

A significant advancement was made through ligand high-throughput screening, where various derivatives of Josiphos were evaluated for their catalytic performance. This approach identified several promising candidates that exhibited enhanced biological activity in subsequent testing .

5. Conclusion

This compound represents a vital tool in asymmetric catalysis with notable implications for biological activity, particularly in drug synthesis and development. Its ability to enhance reaction selectivity and yield underscores its potential as a key component in creating therapeutically relevant compounds.

Future research should continue to explore the full scope of its biological activities and applications, particularly as new synthetic methodologies emerge.

Q & A

Q. What are the standard synthetic protocols for Josiphos SL-J418-2, and how can researchers ensure reproducibility in its preparation?

Methodological Answer:

- Follow a modular synthesis approach, documenting reaction conditions (temperature, solvent system, stoichiometry) and purification steps (e.g., column chromatography gradients).

- Include full characterization data for intermediates and final products, adhering to guidelines that limit main-text data to five compounds, with extended details in supplementary materials .

- For reproducibility, provide explicit protocols for handling air-sensitive reagents (e.g., Schlenk techniques) and specify equipment calibration procedures (e.g., NMR referencing standards) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound's structural integrity and purity?

Methodological Answer:

- Use P NMR to confirm ligand coordination and H/C NMR for backbone integrity. Compare chemical shifts with literature values for known Josiphos derivatives .

- Employ HPLC with chiral stationary phases to assess enantiopurity (>99% ee) and quantify residual solvents via GC-MS .

- Report melting points and elemental analysis (C, H, N, P) to validate bulk purity. Tabulate data with error margins (e.g., ±0.5°C for melting points) .

Advanced Research Questions

Q. How can researchers optimize enantioselectivity in asymmetric catalysis using this compound while addressing kinetic versus thermodynamic control challenges?

Methodological Answer:

- Conduct time-resolved experiments to distinguish kinetic (early reaction phase) from thermodynamic (equilibrium) selectivity. Monitor conversion rates via in-situ FTIR or LC-MS .

- Use Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading, solvent polarity). Apply response surface methodology to identify optimal conditions .

- Compare turnover frequencies (TOF) and activation energies (ΔG‡) for competing pathways. Tabulate results with statistical confidence intervals (95% CI) .

Q. What statistical approaches are recommended for resolving contradictions between catalytic performance data obtained from different research groups?

Methodological Answer:

- Perform meta-analysis using standardized metrics (e.g., TOF, enantiomeric excess) and assess heterogeneity via Cochran’s Q-test. Address outliers through sensitivity analysis .

- Evaluate methodological discrepancies (e.g., substrate scope, reaction scaling) using ANOVA to isolate variables contributing to data variance .

- Publish raw datasets with error propagation calculations (e.g., sFE values for sampling uncertainty) to enable cross-validation .

Q. How should researchers design experiments to investigate this compound's stability under industrial-relevant conditions (e.g., elevated temperatures, oxidative environments)?

Methodological Answer:

- Implement accelerated stability testing (e.g., 40–80°C, 1–3 atm O) with periodic sampling. Use Arrhenius plots to extrapolate degradation rates .

- Pair spectroscopic monitoring (e.g., in-situ Raman for ligand decomposition) with mass balance calculations to track byproduct formation .

- Report stability thresholds (e.g., half-life at 60°C) in a comparative table with analogous ligands (e.g., BINAP, DuPhos) .

Data Presentation and Validation

Q. What are the best practices for reporting catalytic cycles involving this compound to ensure transparency in mechanistic studies?

Methodological Answer:

- Include turnover number (TON) and catalyst resting state identification (e.g., via EPR or XAS for metal centers) .

- Provide free-energy diagrams with computational support (DFT calculations) to justify proposed intermediates. Cross-reference experimental and theoretical data .

- Use standardized SI units and error bars in graphical abstracts to depict enantioselectivity trends across substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.